Field: Organic Chemistry
Application: Trifluoromethyl ethers are synthesized and used in pharmaceutical research.
Field: Organic Synthesis
Application: 1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene.
Results: The product is 1,2-dehydro-3-(trifluoromethoxy)benzene.
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, with the molecular formula C8H6BrF3, is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure and properties, which arise from the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance introduced by the methyl group. The compound's distinctive features make it valuable in various chemical applications and research settings .
These reactions highlight the compound's versatility in organic synthesis.
The biological activity of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is linked to its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design. The compound's ability to modify biological molecules allows it to potentially influence various biological pathways, although specific biological effects require further investigation .
Several methods exist for synthesizing 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene:
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene finds applications in various fields:
Interaction studies involving 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene focus on its reactivity with other molecules, particularly through electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms. These interactions are crucial for understanding how this compound can modify biological systems and participate in synthetic pathways .
Several compounds share structural similarities with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-3-(trifluoromethyl)benzene | C7H4BrF3 | Lacks the methyl group at position 2 |
1-Bromo-4-(trifluoromethyl)benzene | C7H4BrF3 | Substituent at position 4 instead of position 2 |
2-Bromo-3-(trifluoromethyl)toluene | C9H8BrF3 | Contains a toluene moiety instead of benzene |
The uniqueness of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene lies in the specific arrangement of its substituents, which imparts distinct chemical properties compared to its analogs. The combination of both methyl and trifluoromethyl groups leads to enhanced reactivity patterns and selectivity in
The compound’s molecular formula is C₉H₈BrF₃, with a molecular weight of 253.06 g/mol. Key structural features include:
The spatial arrangement of these groups influences electronic distribution, with the trifluoromethyl group polarizing the aromatic ring and the bromomethyl group serving as a leaving site for nucleophilic substitutions.
The systematic name follows IUPAC rules:
SMILES Notation: FC(F)(F)C1=C(C)C(CBr)=CC=C1.
InChI Key: YSABBOPLIUMXKY-UHFFFAOYSA-N.
Property | Value | Source |
---|---|---|
Boiling Point | 214.1°C at 760 mmHg | |
Density | 1.499 g/cm³ | |
Refractive Index | 1.489 | |
Flash Point | 96.1°C | |
Storage Conditions | Inert atmosphere, 2–8°C |
Corrosive